tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
Description
tert-Butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a bicyclic organic compound featuring a fused cyclopentane-pyridine ring system (octahydro-2H-cyclopenta[c]pyridine) with a ketone (oxo) group at position 6 and a tert-butyl carbamate ester at position 2. This structure combines a rigid bicyclic framework with functional groups that enhance its utility in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSRHFOXQKJMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate has shown promise in medicinal chemistry due to its potential biological activity. Interaction studies indicate that the compound may act on specific biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that modifications to the oxo group enhance the compound's efficacy against certain tumor types.
Organic Synthesis
The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various transformations, including:
- Functional Group Modifications: The presence of the carboxylate group facilitates nucleophilic substitutions.
- Cyclization Reactions: The bicyclic nature enables the formation of complex ring structures through cyclization processes.
Table: Synthetic Pathways Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or alcohols | Formation of new derivatives |
| Cyclization | Intramolecular reactions leading to new rings | Increased molecular complexity |
| Oxidation | Conversion of functional groups | Enhanced biological activity |
Material Science
In material science, this compound has potential applications in the development of polymers and advanced materials due to its structural properties.
Case Study: Polymer Development
Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. These polymers could be used in various applications, including coatings and composites.
Mechanism of Action
The mechanism of action of tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Cyclopenta-Pyridine/Pyrrole Derivatives
*Inferred data where direct evidence is unavailable.
Key Structural and Functional Differences
Ring System and Saturation The target compound and the 6-amino derivative (CAS 1280666-49-0) share an octahydrocyclopenta[c]pyridine core, indicating full saturation of the bicyclic system. In contrast, the 5-oxo pyrrole derivative (CAS 146231-54-1) has a hexahydrocyclopenta[c]pyrrole ring, which is less saturated and incorporates a five-membered pyrrole ring instead of pyridine . The methoxy-substituted compound () lacks ring hydrogenation, featuring a simple pyridine ring, which increases aromaticity and reduces conformational flexibility compared to bicyclic derivatives .
Functional Groups and Reactivity The oxo group in the target compound and the 5-oxo pyrrole derivative introduces ketone reactivity (e.g., nucleophilic additions), while the primary amine in the 6-amino derivative enables participation in hydrogen bonding and nucleophilic substitution reactions .
Stereochemistry The 6-amino derivative (CAS 1280666-49-0) has defined stereochemistry ((4aR,6R,7aS)), which may influence its binding affinity in chiral environments. The racemic cyclohexylamino derivative lacks enantiomeric purity, limiting its use in stereospecific applications .
Hydrogen Bonding and Crystallization The oxo group in the target compound can act as a hydrogen bond acceptor, while the amino group in the 6-amino derivative serves as both a donor and acceptor. These differences impact crystallization behavior, as noted in studies on hydrogen-bonding patterns (e.g., graph set analysis in ) .
Biological Activity
Tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate (CAS No. 1540547-05-4) is a compound with notable structural and chemical properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and insights from available literature.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.31 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1
- InChIKey : WUSRHFOXQKJMKP-UHFFFAOYSA-N
The compound features a cyclopentane structure fused with a pyridine ring, which may contribute to its biological activities.
Antimicrobial Activity
While specific studies on this compound are scarce, related compounds in the cyclopentapyridine family have shown varying degrees of antimicrobial activity. For instance, derivatives of pyridine are often investigated for their efficacy against bacterial and fungal strains. The presence of the tert-butyl group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Neuropharmacological Potential
Cyclopentapyridines have also been studied for their neuropharmacological effects. Some analogs exhibit activity at neurotransmitter receptors, suggesting that this compound could have implications for neurological disorders. This warrants further investigation through in vitro and in vivo studies to elucidate its mechanism of action.
Table 1: Comparison of Biological Activities in Related Compounds
Note: The above table summarizes findings from related compounds that may provide insights into the potential biological activities of this compound.
Future Directions for Research
Given the structural similarities with biologically active compounds, future research should focus on:
- In vitro Studies : Assessing cytotoxicity and antimicrobial properties against various pathogens.
- In vivo Studies : Evaluating neuropharmacological effects and potential therapeutic applications.
- Mechanistic Studies : Investigating the interaction with specific receptors or enzymes relevant to its proposed activities.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclization | Diene + Dienophile, 80°C, 12h | 65–70 | Stereochemical control |
| Boc Protection | Boc₂O, DMAP, THF, rt | 85–90 | Side reactions with amines |
| Oxidation | PCC, CH₂Cl₂, 0°C→rt | 50–60 | Over-oxidation risk |
Basic Question: How is the structural integrity of this compound validated?
Methodological Answer:
X-ray crystallography is the gold standard for structural confirmation. For example:
- Single-Crystal Analysis : Diffraction data from crystals grown via slow evaporation (e.g., in hexane/ethyl acetate) reveal bond lengths, angles, and stereochemistry. The bicyclic system shows a chair conformation for the cyclopentane ring and planarity in the pyridine moiety .
- Supplementary Techniques :
Advanced Question: How can computational methods predict the compound’s LogP and solubility for drug discovery?
Methodological Answer:
Quantum chemistry and QSPR (Quantitative Structure-Property Relationship) models are employed:
LogP Prediction : Use software like MarvinSketch or ACD/Labs with atomic contribution methods. The compound’s LogP (~2.1) is influenced by the hydrophobic tert-butyl group and polar carbamate .
Solubility Modeling : Molecular dynamics simulations (e.g., COSMO-RS) account for hydrogen bonding and entropy. The ketone and carbamate groups reduce solubility in non-polar solvents .
Q. Table 2: Computational vs. Experimental LogP
| Method | Predicted LogP | Experimental LogP | Deviation |
|---|---|---|---|
| QSPR | 2.3 | 2.1 (HPLC) | +0.2 |
| DFT | 2.0 | 2.1 | -0.1 |
Advanced Question: What strategies resolve contradictions in NMR data for stereoisomers?
Methodological Answer:
Discrepancies arise from dynamic ring puckering or enantiomeric mixtures:
Variable Temperature NMR : Cooling to -40°C slows ring inversion, splitting peaks for axial/equatorial protons .
Chiral Chromatography : Use a Chiralpak AD-H column with hexane/IPA to separate enantiomers, followed by NMR integration .
NOESY Analysis : Cross-peaks between the tert-butyl group and cyclopentane protons confirm spatial proximity, aiding stereochemical assignment .
Basic Question: How is the compound’s stability assessed under different storage conditions?
Methodological Answer:
Stability studies include:
Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C, indicating thermal stability up to 150°C .
Hygroscopicity Testing : Exposure to 75% RH for 48h shows <2% mass gain, suggesting low moisture sensitivity .
Light Sensitivity : UV-Vis monitoring (300–400 nm) under accelerated light conditions reveals no significant degradation over 72h .
Advanced Question: How can enantioselective synthesis be achieved for this bicyclic system?
Methodological Answer:
Asymmetric catalysis is critical:
Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization to induce ee >90% .
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester precursor .
Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Advanced Question: What challenges arise in scaling up the synthesis, and how are they mitigated?
Methodological Answer:
Key scalability issues include:
Exothermic Reactions : Use flow chemistry for Boc protection to control heat dissipation .
Low-Yield Oxidation Steps : Replace PCC with TEMPO/NaClO for safer, higher-yield ketone formation (yield improvement: 50% → 75%) .
Purification Complexity : Switch from column chromatography to crystallization (e.g., using MTBE/heptane) for the final product .
Basic Question: What spectroscopic techniques differentiate this compound from its structural analogs?
Methodological Answer:
Key discriminators include:
Mass Spectrometry : Exact mass (calculated for C₁₅H₂₃NO₃: 281.1627; observed: 281.1625) rules out analogs with Cl or S substituents .
NMR : The absence of aromatic protons (δ 6.5–8.5 ppm) distinguishes it from pyridine derivatives with unsaturated rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
